molecular formula C16H15FN2O2 B7509148 N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide

N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide

Cat. No.: B7509148
M. Wt: 286.30 g/mol
InChI Key: YHEFGOWXQGYHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide, also known as 4-AN, is a synthetic compound that belongs to the class of amides. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of new painkillers. In addition, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.

Mechanism of Action

The mechanism of action of N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders. It has also been shown to have antioxidant properties, which may contribute to its potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide is its high potency, which allows for the use of lower doses in experiments. It also has a relatively long half-life, which allows for sustained effects. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide. One potential direction is the development of new painkillers based on the compound, which may have fewer side effects than current treatments. Another direction is the investigation of the compound's potential anti-cancer effects, which may lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-acetamido-4-fluoroaniline in the presence of a base such as triethylamine to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity, making it suitable for various scientific applications.

Properties

IUPAC Name

N-(3-acetamido-4-fluorophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-10-3-5-12(6-4-10)16(21)19-13-7-8-14(17)15(9-13)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEFGOWXQGYHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.